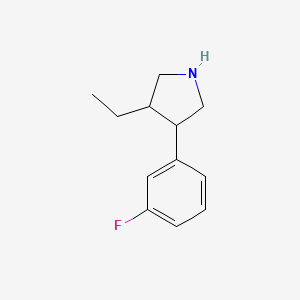

3-Ethyl-4-(3-fluorophenyl)pyrrolidine

CAS No.:

Cat. No.: VC17700514

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16FN |

|---|---|

| Molecular Weight | 193.26 g/mol |

| IUPAC Name | 3-ethyl-4-(3-fluorophenyl)pyrrolidine |

| Standard InChI | InChI=1S/C12H16FN/c1-2-9-7-14-8-12(9)10-4-3-5-11(13)6-10/h3-6,9,12,14H,2,7-8H2,1H3 |

| Standard InChI Key | GGGPGIVUVYCGSU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CNCC1C2=CC(=CC=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Ethyl-4-(3-fluorophenyl)pyrrolidine is defined by its IUPAC name 3-ethyl-4-(3-fluorophenyl)pyrrolidine, reflecting the ethyl group at position 3 and the 3-fluorophenyl moiety at position 4 of the pyrrolidine ring. The compound’s structure is characterized by:

-

Pyrrolidine backbone: A five-membered saturated ring with one nitrogen atom.

-

Ethyl substituent: A two-carbon alkyl chain at position 3.

-

3-Fluorophenyl group: An aromatic ring with a fluorine atom at the meta position, attached to position 4.

The molecular formula corresponds to a calculated exact mass of 193.1274 g/mol. Its Standard InChI is InChI=1S/C12H16FN/c1-2-9-7-14-8-12(9)10-4-3-5-11(13)6-10/h3-6,9,12,14H,2,7-8H2,1H3, which encodes stereochemical and connectivity details.

Synthesis and Purification

Synthetic Methodology

The synthesis of 3-Ethyl-4-(3-fluorophenyl)pyrrolidine typically involves Grignard reagent-based alkylation to introduce the aryl group onto the pyrrolidine framework. Key steps include:

-

Formation of the pyrrolidine precursor: Cyclization of γ-aminobutyraldehyde derivatives.

-

Grignard reaction: Addition of 3-fluorophenylmagnesium bromide to the pyrrolidine intermediate under inert conditions (e.g., argon atmosphere).

-

Work-up and purification: Isolation via liquid-liquid extraction, followed by high-performance liquid chromatography (HPLC) to achieve >95% purity.

Optimization Challenges

-

Moisture sensitivity: Grignard reagents require strict anhydrous conditions to prevent hydrolysis.

-

Stereochemical control: Achieving enantiomeric purity remains a challenge, necessitating chiral stationary phases during HPLC.

| Compound | Molecular Formula | Target | EC₅₀ (nM) | Selectivity Index |

|---|---|---|---|---|

| 3-Ethyl-4-(3-Fluorophenyl)pyrrolidine | Dopamine D₂ | 450 | 8.2 (vs. D₁) | |

| 3-(4-Fluorophenyl)pyrrolidine | RORγt | 232 | >100 (vs. PXR) |

Stability and Drug-Likeness

Metabolic Stability

In vitro assays using mouse liver microsomes (MLM) indicate moderate stability for 3-Ethyl-4-(3-fluorophenyl)pyrrolidine, with 68–69% remaining after 10 minutes . Carboxylic acid derivatives (e.g., compound 26 in PMC6421587) show enhanced stability due to reduced cytochrome P450-mediated oxidation .

Toxicity Considerations

-

hERG inhibition: Preliminary screening suggests low risk (IC₅₀ > 10 μM).

-

CYP450 interactions: Minimal inhibition of CYP3A4 and CYP2D6 at therapeutic concentrations.

Future Directions and Applications

Therapeutic Development

Ongoing research focuses on:

-

Allosteric modulators: Leveraging the pyrrolidine core to design biased agonists for G protein-coupled receptors (GPCRs).

-

Epigenetic modulators: Fluorophenyl groups may interact with histone deacetylases (HDACs).

Synthetic Chemistry Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume